molecular formula C12H14N2O2 B12817940 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol

2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol

Cat. No.: B12817940
M. Wt: 218.25 g/mol
InChI Key: GKBJHWHQTLFGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol is a chemical compound that features an imidazole ring, a phenoxy group, and an ethanol moiety. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence the activity of enzymes and other proteins. The phenoxy group can also interact with hydrophobic regions of proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol is unique due to the presence of the ethanol moiety, which can participate in additional chemical reactions and interactions compared to similar compounds. This makes it a versatile building block for the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[4-(4-methylimidazol-1-yl)phenoxy]ethanol

InChI

InChI=1S/C12H14N2O2/c1-10-8-14(9-13-10)11-2-4-12(5-3-11)16-7-6-15/h2-5,8-9,15H,6-7H2,1H3

InChI Key

GKBJHWHQTLFGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.